3,3'-((9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl)bis(azanediyl))dibutanal 3,3'-((9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl)bis(azanediyl))dibutanal
Brand Name: Vulcanchem
CAS No.: 89734-96-3
VCID: VC17629358
InChI: InChI=1S/C22H22N2O4/c1-13(9-11-25)23-17-7-3-5-15-19(17)21(27)16-6-4-8-18(20(16)22(15)28)24-14(2)10-12-26/h3-8,11-14,23-24H,9-10H2,1-2H3
SMILES:
Molecular Formula: C22H22N2O4
Molecular Weight: 378.4 g/mol

3,3'-((9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl)bis(azanediyl))dibutanal

CAS No.: 89734-96-3

Cat. No.: VC17629358

Molecular Formula: C22H22N2O4

Molecular Weight: 378.4 g/mol

* For research use only. Not for human or veterinary use.

3,3'-((9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl)bis(azanediyl))dibutanal - 89734-96-3

Specification

CAS No. 89734-96-3
Molecular Formula C22H22N2O4
Molecular Weight 378.4 g/mol
IUPAC Name 3-[[9,10-dioxo-5-(4-oxobutan-2-ylamino)anthracen-1-yl]amino]butanal
Standard InChI InChI=1S/C22H22N2O4/c1-13(9-11-25)23-17-7-3-5-15-19(17)21(27)16-6-4-8-18(20(16)22(15)28)24-14(2)10-12-26/h3-8,11-14,23-24H,9-10H2,1-2H3
Standard InChI Key COVMDUPYBGDVHD-UHFFFAOYSA-N
Canonical SMILES CC(CC=O)NC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)NC(C)CC=O

Introduction

Structural Overview

The compound is characterized by:

  • Core Structure: A 9,10-dioxo-9,10-dihydroanthracene moiety, which is a derivative of anthraquinone. This structure provides rigidity and aromaticity.

  • Functional Groups: Two azanediyl (–NH–) linkers attached to the anthracene core, each connected to a butanal group. The aldehyde groups at the termini contribute to its reactivity.

Molecular Formula

C22_{22}H20_{20}N2_{2}O4_{4}

Key Features

  • The anthracene core contributes to π-conjugation and potential optical or electronic properties.

  • The azanediyl linkages and aldehyde groups offer sites for further chemical modification or interaction with other molecules.

Synthesis

The synthesis of such compounds typically involves:

  • Preparation of the Anthraquinone Core: Starting from commercially available anthraquinones, functionalization at specific positions (1 and 5) can be achieved using nitration or halogenation followed by substitution reactions.

  • Introduction of Azanediyl Linkers: This step involves amination reactions to attach the azanediyl groups at the desired positions.

  • Aldehyde Functionalization: The butanal groups are introduced through alkylation or reductive amination techniques.

While no direct synthesis route for this specific compound was found in the provided sources, similar methods are employed in the preparation of related anthraquinone derivatives .

Materials Science

The conjugated system of the anthracene core could make this compound suitable for:

  • Organic semiconductors.

  • Dye-sensitized solar cells.

  • Fluorescent probes due to its potential photophysical properties.

Catalysis

The azanediyl linkers can act as ligands for metal coordination complexes, which are useful in:

  • Homogeneous catalysis.

  • C-H bond functionalization reactions .

Pharmaceutical Research

Anthraquinone derivatives are known for their biological activities, including:

  • Antimicrobial and anti-inflammatory properties .

  • Potential use as intermediates in drug development.

Related Compounds

Compound NameKey Functional GroupsApplications
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide Amide groupMetal-catalyzed C-H bond functionalization
9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl diacetate Acetate groupsSupramolecular architectures via π–π stacking
S-substituted 5-(1-adamantyl)-1,2,4-triazole derivatives Triazole and thiol groupsAntimicrobial and anti-inflammatory agents

Research Outlook

Further study into “3,3'-((9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl)bis(azanediyl))dibutanal” could focus on:

  • Synthesis Optimization: Developing efficient and scalable synthetic routes.

  • Property Characterization: Investigating photophysical properties (e.g., UV-vis absorption) and redox behavior.

  • Applications Testing: Exploring its utility in catalysis or as a precursor for advanced materials.

This compound represents an intriguing target for research due to its multifunctional nature and potential applications across multiple scientific domains.

[Note: While direct references to this specific compound were not found in the search results provided, related anthraquinone derivatives were used as analogs to infer properties and applications.]

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